N'-[(E)-anthracen-9-ylmethylidene]-2-(2,4-dimethylphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(2,4-DIMETHYLPHENOXY)ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an anthracene moiety linked to an acetohydrazide group through a methylene bridge, with a dimethylphenoxy substituent. The presence of these functional groups imparts distinctive chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(2,4-DIMETHYLPHENOXY)ACETOHYDRAZIDE typically involves a multi-step process. One common method includes the condensation reaction between anthracene-9-carbaldehyde and 2-(2,4-dimethylphenoxy)acetohydrazide. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(2,4-DIMETHYLPHENOXY)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(2,4-DIMETHYLPHENOXY)ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(2,4-DIMETHYLPHENOXY)ACETOHYDRAZIDE is primarily attributed to its ability to interact with specific molecular targets. The anthracene moiety can intercalate into DNA, disrupting its structure and function. The hydrazide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzymatic activity. These interactions can trigger various cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(BIPHENYL-2-YLOXY)ACETOHYDRAZIDE
- N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-BROMOPHENOXY)ACETOHYDRAZIDE
- (E)-N1-[(ANTHRACEN-9-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE
Uniqueness
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(2,4-DIMETHYLPHENOXY)ACETOHYDRAZIDE is unique due to the presence of the 2,4-dimethylphenoxy group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds, which may have different substituents on the phenoxy group, leading to variations in their chemical reactivity and biological activity .
Properties
Molecular Formula |
C25H22N2O2 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-(2,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C25H22N2O2/c1-17-11-12-24(18(2)13-17)29-16-25(28)27-26-15-23-21-9-5-3-7-19(21)14-20-8-4-6-10-22(20)23/h3-15H,16H2,1-2H3,(H,27,28)/b26-15+ |
InChI Key |
WGQBOSSMECJKBR-CVKSISIWSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42)C |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.